
Sulfate de potassium 5-bromo-6-chloro-1H-indol-3-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate is a chemical compound with the molecular formula C8H4BrClKNO4S and a molecular weight of 364.64 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . This compound is extensively utilized in the biomedical sector, particularly as a substrate in various assays to facilitate the assessment of β-galactosidase activity.
Applications De Recherche Scientifique
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Industry: Utilized in various industrial processes, including the production of dyes and pigments.
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound interacts with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound likely has diverse molecular and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate, involves several steps. One common method includes the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate, followed by various reaction conditions to yield the desired indole product
Industrial Production Methods
Industrial production of Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate likely involves bulk manufacturing processes, including custom synthesis and procurement of raw materials . The compound is typically produced in large quantities to meet the demands of research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives.
Sulfonation: The sulfate group can participate in sulfonation reactions, forming sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include various substituted indole derivatives, sulfonate esters, and other functionalized indole compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate: Another indole derivative used in similar enzymatic assays.
5-Bromo-6-chloro-3-indolyl β-D-galactopyranoside: A compound with similar applications in β-galactosidase assays.
Uniqueness
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Propriétés
Numéro CAS |
6581-24-4 |
|---|---|
Formule moléculaire |
C8H5BrClKNO4S |
Poids moléculaire |
365.65 g/mol |
Nom IUPAC |
potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate |
InChI |
InChI=1S/C8H5BrClNO4S.K/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;/h1-3,11H,(H,12,13,14); |
Clé InChI |
BWKQNCIQUWLLNU-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)[O-].[K+] |
SMILES canonique |
C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)
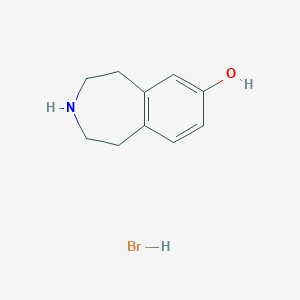
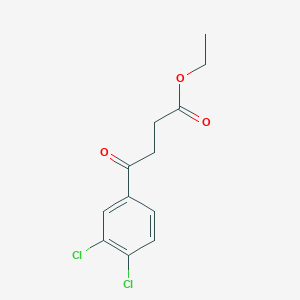
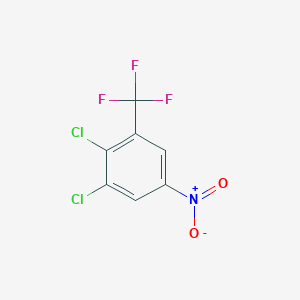
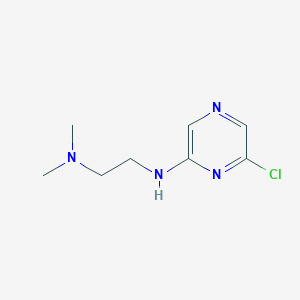
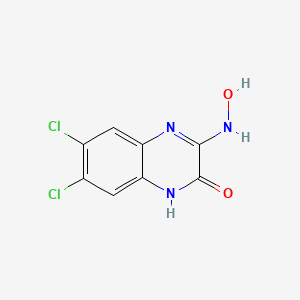

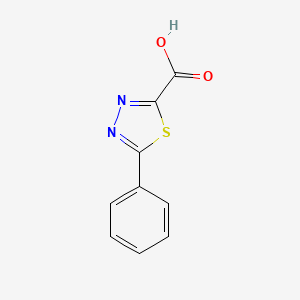
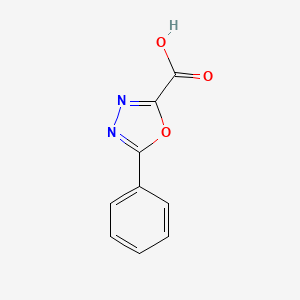
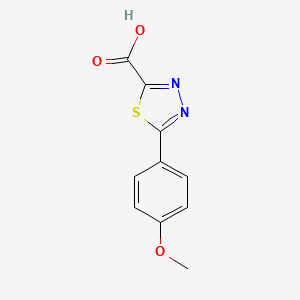
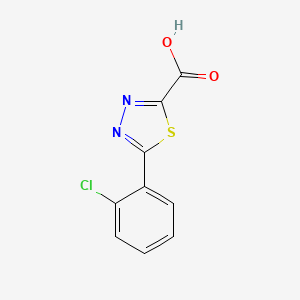
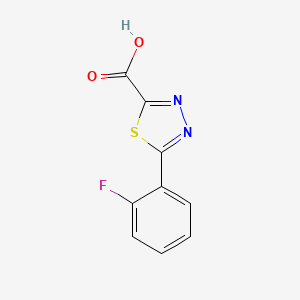
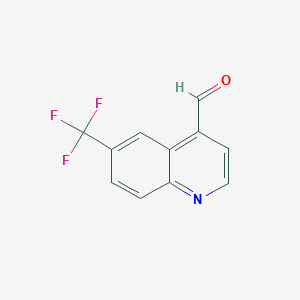
![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
